(E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide
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Overview
Description
(E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is an organic compound that features a chroman ring, a thiophene ring, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.
Acrylamide Formation: The acrylamide moiety can be introduced through the reaction of an appropriate amine with acryloyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green solvents, and catalytic processes to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the chroman ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the acrylamide moiety, converting it to the corresponding amine.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chloromethyl methyl ether, or sulfonyl chlorides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced acrylamide derivatives.
Substitution: Functionalized thiophene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
The compound may exhibit biological activity, such as antioxidant, anti-inflammatory, or antimicrobial properties, due to the presence of the chroman and thiophene rings. These properties make it a candidate for further investigation in drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it may interact with biological targets relevant to various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Industry
The compound’s unique properties may find applications in materials science, such as in the development of novel polymers, coatings, or electronic materials. Its ability to undergo various chemical reactions allows for the creation of materials with tailored properties.
Mechanism of Action
The mechanism by which (E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes, receptors, or other molecular targets, modulating their activity. For example, the chroman ring may act as an antioxidant by scavenging free radicals, while the thiophene ring may interact with specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
(E)-N-((4-hydroxychroman-4-yl)methyl)-3-(furan-3-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.
(E)-N-((4-hydroxychroman-4-yl)methyl)-3-(pyridin-3-yl)acrylamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
(E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is unique due to the combination of the chroman and thiophene rings, which confer distinct chemical and biological properties. The presence of the thiophene ring may enhance its electronic properties, making it more suitable for applications in materials science compared to its furan or pyridine analogs.
Properties
IUPAC Name |
(E)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-thiophen-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c19-16(6-5-13-7-10-22-11-13)18-12-17(20)8-9-21-15-4-2-1-3-14(15)17/h1-7,10-11,20H,8-9,12H2,(H,18,19)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWRXOCWHJTYLG-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C=CC3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)/C=C/C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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